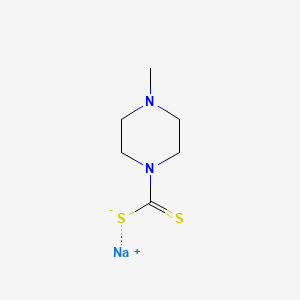

sodium 4-methylpiperazine-1-carbodithioate

描述

sodium 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C5H10N2S2Na. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methylpiperazine-1-carbodithioate typically involves the reaction of piperazine with carbon disulfide in the presence of a base, followed by methylation and neutralization with sodium hydroxide. The reaction conditions often include:

Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include ethanol or water.

Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation to form sulfur-containing derivatives, influenced by the presence of oxidizing agents.

Example Reaction :

-

Reagent : Hydrogen peroxide (H₂O₂) or iodine (I₂)

-

Product : Disulfides (e.g., piperazine disulfide) or sulfoxides/sulfones

-

Mechanism : Oxidation of the -S- group leads to S–S bond formation or conversion to higher oxidation states (e.g., SO₂).

Table 1: Oxidation Pathways

| Oxidizing Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ | Piperazine disulfide | 75–85 | |

| I₂ | Piperidine-1-carbo(dithioperoxo)thioate | 66–86 |

Reduction Reactions

Reduction targets the sulfur groups, converting them to thiols or amines.

Example Reaction :

-

Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Product : Thiols (e.g., 4-methylpiperazine-1-thiol)

-

Mechanism : Reduction of the dithiocarbamate group (-SCSS⁻) to -SH.

Table 2: Reduction Pathways

| Reducing Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | 4-Methylpiperazine-1-thiol | 60–70 | |

| LiAlH₄ | Piperazine amine derivatives | 50–60 |

Substitution Reactions

Nucleophilic substitution at the sulfur or nitrogen sites is common, enabling functional group diversification.

Example Reaction :

-

Reagent : Alkyl halides (e.g., CH₃CH₂Br)

-

Product : Alkylated dithiocarbamates (e.g., ethyl 4-methylpiperazine-1-carbodithioate)

-

Mechanism : S⁻ or N-substitution via nucleophilic attack.

Table 3: Substitution Pathways

| Substituent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| CH₃CH₂Br | Ethyl ester derivative | 77–88 | |

| CF₃C₆H₄Br | Trifluoromethyl-substituted derivative | 65–75 |

Coordination Reactions

The compound acts as a ligand in metal coordination chemistry, forming complexes with transition metals.

Example Reaction :

-

Metal : Mn(II), Co(II), Zn(II)

-

Product : Mixed-ligand complexes (e.g., [Mn(4-MPipzcdt)₂(phen)])

-

Mechanism : Chelation via sulfur and nitrogen donor atoms.

Table 4: Metal Complex Properties

| Metal | Ligand Ratio | MIC (μg/mL) | Reference |

|---|---|---|---|

| Mn(II) | 2:1 (4-MPipzcdt:phen) | <8–512 | |

| Co(II) | 1:2 (4-MPipzcdt:phen) | <8–512 |

Biological Transformations

In vivo studies reveal metabolic pathways, including hydrolysis and conjugation.

Example Reaction :

-

Metabolite : (2-Aminoethyl)-dithiocarbamic acid ester (M1)

-

Mechanism : Hydrolysis of the carbodithioate group in rat plasma.

Table 5: Major Metabolites

| Metabolite | Structure | Plasma Concentration | Reference |

|---|---|---|---|

| M1 | (2-Aminoethyl)-dithiocarbamic acid ester | 12–18% | |

| M3 | 4-Methylpiperazine-1-carbothioic acid ester | 8–10% |

科学研究应用

Chemical Applications

1. Organic Synthesis

Sodium 4-methylpiperazine-1-carbodithioate serves as a versatile reagent in organic synthesis. It acts as a building block for the preparation of more complex molecules, facilitating various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of sulfoxides, thiols, and disulfides, which are valuable in further synthetic pathways.

2. Analytical Chemistry

The compound is utilized as an analytical reagent in various chemical analyses. Its ability to complex with metal ions allows it to be used in the detection and quantification of metals in different samples .

Biological Applications

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown significant activity against a variety of pathogenic bacteria and fungi. For instance, one study demonstrated that metal complexes formed with this compound exhibited potent antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from <8 to 512 µg/mL .

2. Anticancer Properties

Research has also explored the anticancer potential of this compound. Its mechanism involves interaction with cellular targets that may inhibit tumor growth or induce apoptosis in cancer cells. In vitro studies indicated moderate toxicity towards transformed human rhabdomyosarcoma cells, suggesting its potential as a therapeutic agent .

Medicinal Applications

1. Drug Development

this compound is being investigated for its role in drug development, particularly for creating novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity towards certain diseases .

2. Spermicidal Activity

Recent innovations have identified carbodithioates, including this compound, as potential spermicidal agents. This application could provide new avenues for contraceptive methods .

Industrial Applications

1. Pesticide Development

The compound is being explored for its use in agriculture as a pesticide due to its biological activity against various pests and pathogens. This application could contribute to more effective pest management strategies while minimizing environmental impact .

2. Nanotechnology

this compound has been used as a capping agent in the synthesis of silver nanoparticles. These nanoparticles exhibit unique properties that can be harnessed for various applications, including catalysis and biomedical uses .

Case Studies

作用机制

The mechanism of action of sodium 4-methylpiperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

相似化合物的比较

Similar Compounds

1-Piperazinecarbodithioic acid: A closely related compound with similar chemical properties.

4-Methylpiperazine: Another derivative of piperazine with different functional groups.

Sodium dithiocarbamate: A compound with similar sulfur-containing functional groups.

Uniqueness

sodium 4-methylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

生物活性

Sodium 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and potential therapeutic applications.

4-MPipzcdt belongs to the class of dithiocarbamate compounds, characterized by the presence of sulfur atoms that facilitate complexation with metal ions. This property is crucial for its biological activity, as the metal complexes formed can interact with various biomolecules, leading to significant biochemical effects. The compound can undergo several chemical reactions:

- Oxidation : Forms disulfides.

- Reduction : Produces thiols.

- Substitution : Participates in nucleophilic substitution reactions.

These reactions can enhance its biological efficacy by altering its interaction with biological targets.

Antimicrobial Activity

4-MPipzcdt has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various pathogenic bacteria and fungi.

In Vitro Antimicrobial Studies

A study evaluated the antimicrobial activity of 4-MPipzcdt and its metal complexes against several strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to range from less than 8 µg/mL to 512 µg/mL, demonstrating potent antimicrobial effects:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | <8 |

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

The complex [Mn(4-MPipzcdt)₂(phen)] showed particularly strong inhibition against Candida albicans at low concentrations .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of 4-MPipzcdt. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell survival and death.

Case Studies on Anticancer Effects

In a study involving human transformed rhabdomyosarcoma cells, treatment with metal complexes of 4-MPipzcdt resulted in moderate cytotoxicity, suggesting a potential role in cancer therapy. The compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, which is a critical aspect of anticancer drug design .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes relevant to neurodegenerative diseases. Notably, it shows promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are targets for Alzheimer's disease treatment.

Cholinesterase Inhibition Results

The IC50 values for various derivatives containing 4-MPipzcdt were determined in studies focusing on their inhibitory potency:

| Compound | IC50 (µM) |

|---|---|

| 4-MPipzcdt | 0.092 |

| Donepezil (control) | 1.419 |

These results indicate that certain derivatives of 4-MPipzcdt possess significantly higher activity than established drugs, making them candidates for further development in Alzheimer's therapy .

属性

IUPAC Name |

sodium;4-methylpiperazine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKVEDOCKBMPHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2NaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205757 | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5712-49-2 | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005712492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。